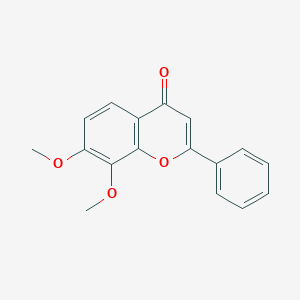

7,8-Dimethoxyflavone

描述

Overview of Flavonoid Compounds in Biomedical Research

Flavonoids represent a large and diverse class of polyphenolic compounds found ubiquitously throughout the plant kingdom. nih.govnih.gov These secondary metabolites are integral to the human diet and are recognized for their role in plant growth, defense, and pigmentation. nih.govmedcraveonline.com The basic flavonoid structure consists of a fifteen-carbon skeleton with two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane ring (C). nih.govmdpi.com Variations in the structure of this C ring and the substitution patterns on the A and B rings give rise to several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanins. nih.govmdpi.com

In recent decades, flavonoids have garnered significant attention in biomedical research due to their extensive range of biological activities. mdpi.commdpi.com These properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, are largely attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups. nih.govnih.govmdpi.com Their ability to scavenge free radicals, chelate metal ions, and modulate key cellular enzyme functions positions them as promising subjects for the investigation of new therapeutic agents for a variety of degenerative and infectious diseases. nih.govnih.govmdpi.com

Contextualization of 7,8-Dimethoxyflavone within Flavonoid Chemical Biology

This compound is a synthetic flavone (B191248), a specific subclass of flavonoids. biosynth.com It is structurally a 7,8-dimethyl ether derivative of 7,8-dihydroxyflavone (B1666355) (7,8-DHF). ebi.ac.uk While its parent compound, 7,8-DHF, is a naturally occurring flavone found in species like Godmania aesculifolia and Tridax procumbens, this compound itself is primarily a product of laboratory synthesis. biosynth.comebi.ac.uk The key structural feature of this compound is the presence of two methoxy (B1213986) groups at the C7 and C8 positions of the A ring. This methylation significantly influences its chemical properties compared to its hydroxylated counterparts. capes.gov.brnih.gov Studies have shown that methylated flavonoids exhibit greater metabolic stability and improved intestinal absorption, making them intriguing candidates for pharmacological development. capes.gov.brnih.gov

Rationale for Comprehensive Academic Investigation of this compound

The primary driver for the academic investigation of this compound and its parent compound, 7,8-DHF, is their unique biological activity as potent and selective agonists of the Tropomyosin receptor kinase B (TrkB). ebi.ac.ukchemicalbook.in TrkB is the main signaling receptor for Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin critical for neuronal survival, neurogenesis, and synaptic plasticity. ebi.ac.ukbiosynth.com While BDNF itself has therapeutic potential, its use is limited by a short plasma half-life and inability to cross the blood-brain barrier. chemicalbook.in

7,8-DHF and its derivatives, being small, lipophilic molecules, can penetrate the blood-brain barrier and mimic the neurotrophic effects of BDNF. chemicalbook.inmerckmillipore.commdpi.com This has sparked extensive research into their potential for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. ebi.ac.ukchemicalbook.inbiosynth.com this compound is of particular interest as both a potential therapeutic agent itself and as a metabolite of 7,8-DHF. nih.govtandfonline.com Understanding its distinct chemical properties, synthesis, biological activity, and pharmacokinetic profile is crucial for evaluating its full potential and for the development of novel neuroprotective strategies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRQQECDVUXBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351009 | |

| Record name | 7,8-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-54-1 | |

| Record name | 7,8-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Activities and Therapeutic Potential of 7,8 Dimethoxyflavone

Neuroprotective Efficacy

The neuroprotective qualities of 7,8-dimethoxyflavone are an area of growing scientific interest. Its mode of action is thought to involve interactions with various cellular pathways, including the modulation of kinase and receptor activity, which may impact signal transduction processes relevant to neuronal health. biosynth.com The compound's antioxidant and anti-inflammatory properties further contribute to its potential for therapeutic applications in conditions related to oxidative stress. biosynth.comebi.ac.uk

Modulation of Neurodegenerative Processes

Research into this compound and its derivatives suggests a potential role in modulating the underlying mechanisms of several neurodegenerative diseases.

Direct experimental research on this compound in specific Alzheimer's disease (AD) models is limited. However, studies on closely related compounds offer insights into potential mechanisms. A synthetic derivative, 3-Hydroxy-7,8-dimethoxyflavone , functions as a potent and selective ligand for the TrkB receptor, which is the receptor for brain-derived neurotrophic factor (BDNF). biosynth.com By mimicking the effects of BDNF, it promotes neuronal survival, synaptic plasticity, and neurogenesis, which are crucial processes impaired in Alzheimer's disease. biosynth.com This suggests that enhancing neurotrophic signaling pathways is a key mechanism, making it a compound of interest for researchers investigating treatments for neurodegenerative conditions involving cognitive decline. biosynth.com

In the context of Parkinson's disease (PD), research has pointed towards the potential of hydroxylated and methoxylated flavones. A computational network pharmacology and molecular docking study investigated phytoconstituents from Scutellaria baicalensis for their therapeutic potential in PD. biointerfaceresearch.comresearchgate.netresearchgate.net Among the compounds analyzed, 5-hydroxy-7,8-dimethoxyflavone (B191477) was identified as a promising candidate. biointerfaceresearch.comresearchgate.netresearchgate.net

This compound demonstrated a high drug-likeness score and the strongest docking score with proteins implicated in PD development. biointerfaceresearch.comresearchgate.net The study predicted that its mechanism of action involves the neuroactive ligand-receptor interaction pathway, suggesting it could help protect dopaminergic neurons. researchgate.net It is important to note that these findings are based on computational analysis and await further validation in experimental in vivo models of Parkinson's disease.

Table 1: Computational Analysis of 5-hydroxy-7,8-dimethoxyflavone in Parkinson's Disease Models

| Compound | Study Type | Key Finding | Predicted Mechanism of Action | Source |

| 5-hydroxy-7,8-dimethoxyflavone | Network Pharmacology & Molecular Docking | Highest docking score (-8.337 kcal/mol) among 7 tested phytoconstituents from S. baicalensis. | Modulation of the neuroactive ligand-receptor interaction pathway. | biointerfaceresearch.comresearchgate.netresearchgate.net |

Based on available scientific literature, there are currently no specific research findings on the effects of this compound in experimental models of traumatic brain injury. The majority of research in this area has focused on its dihydroxy- counterpart, 7,8-dihydroxyflavone (B1666355).

Specific studies investigating the therapeutic potential of this compound in the context of HIV-associated neurocognitive disorders could not be identified in the current body of scientific research.

Protection Against Traumatic Brain Injury (TBI)

Impact on Cognitive Function and Memory Impairment

The potential of this compound to influence cognitive processes is linked to its neuropharmacological profile. It is being studied for its effects on cognitive function, neurodegeneration, and its anti-inflammatory properties. biosynth.com The compound's role as an antioxidant is also a key aspect of its potential therapeutic applications in conditions associated with oxidative stress, which is often implicated in cognitive decline. biosynth.com

Studies on various flavone (B191248) derivatives have shown that structural differences, such as the presence and position of methoxy (B1213986) groups, can lead to distinct biological activities, including the promotion of neurogenesis. mdpi.com For instance, while not this compound itself, the related compound 3′,4′-dimethoxyflavone was found to promote neuronal differentiation. mdpi.com Furthermore, research has shown that this compound is more effective at inhibiting lipid peroxidation than other related dimethoxy flavones, a process that can damage neurons and impair cognitive function. ebi.ac.uk These findings suggest that this compound holds promise as a molecule for further investigation in the context of enhancing cognitive function and mitigating memory impairment. biosynth.com

Table 2: Investigated Properties of this compound and Related Compounds

| Compound | Investigated Effect | Finding | Potential Relevance | Source |

| This compound | Anti-inflammatory & Antioxidant Activity | More active in inhibiting lipid peroxidation than other dimethoxy flavones. | Neuroprotection from oxidative stress. | ebi.ac.uk |

| This compound | Neuropharmacology | Penetrates the blood-brain barrier; modulates pathways associated with neuroprotection. | Potential to act on CNS targets for cognitive enhancement. | biosynth.com |

| 3-Hydroxy-7,8-dimethoxyflavone | TrkB Receptor Ligand | Acts as a potent and selective ligand for the TrkB receptor, mimicking BDNF. | Promotes neuronal survival, plasticity, and neurogenesis. | biosynth.com |

| 3′,4′-dimethoxyflavone | Neurogenesis | Promoted neuronal differentiation. | Potential to support the generation of new neurons. | mdpi.com |

Effects on Neuropsychiatric Disorders, including Depression

While much of the research on the neuroprotective effects of flavones has centered on 7,8-dihydroxyflavone (7,8-DHF) due to its role as a TrkB agonist, studies have also investigated the broader class of dimethoxyflavones, including this compound, for their potential in addressing neuropsychiatric disorders. nih.govnih.gov The underlying theory for this therapeutic potential often relates to the brain-derived neurotrophic factor (BDNF) hypothesis, which suggests that a deficiency in BDNF can lead to neuronal damage and contribute to conditions like depression. researchgate.net Flavonoids that can mimic or enhance BDNF signaling are therefore of significant interest.

7,8-DHF, a closely related compound, has been shown to cross the blood-brain barrier and activate the TrkB receptor, mimicking the effects of BDNF. nih.govnih.gov This activation triggers downstream signaling pathways, such as the AKT-mTOR and MAPK-ERK pathways, which are crucial for neuronal survival, synaptic plasticity, and neurogenesis. nih.gov Studies on animal models of depression have demonstrated that 7,8-DHF can ameliorate depressive-like behaviors, an effect attributed to its ability to activate TrkB in key brain regions like the prefrontal cortex and hippocampus. nih.gov While direct evidence for this compound's action on TrkB is less established, the structural similarities and the known neuroprotective activities of related flavonoids suggest a potential, yet to be fully elucidated, role in modulating neuronal health and function, which is relevant for neuropsychiatric conditions.

Analysis of Sex-Specific Neuroprotective Pathways

Intriguing research into the neuroprotective effects of the related compound 7,8-dihydroxyflavone (7,8-DHF) has revealed significant sex-specific differences, a finding that may have implications for the broader class of flavones, including this compound. Studies have shown that the neuroprotective actions of 7,8-DHF can be dependent on the hormonal environment, particularly the presence of estrogen and testosterone.

In models of neonatal hypoxia-ischemia, the neuroprotective effect of 7,8-DHF was observed in female but not male subjects. researchgate.net This sex-dependent neuroprotection is linked to the activation of the TrkB receptor and is dependent on the presence of estrogen receptor alpha (ERα). researchgate.netresearchgate.net The neuroprotective pathway activated by 7,8-DHF in female hippocampal neurons was found to be blocked by pre-treatment with testosterone. researchgate.netresearchgate.net These findings suggest a female-specific neuroprotective mechanism that is mediated by TrkB phosphorylation and is contingent on ERα signaling. researchgate.net While these specific studies focused on 7,8-DHF, they highlight the critical importance of considering sex as a biological variable in the neuropharmacology of flavonoids. The extent to which these sex-specific pathways apply to this compound remains an area for further investigation.

Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties through its ability to regulate various mediators involved in the inflammatory cascade. Research indicates its potential to modulate key enzymes and signaling molecules that drive inflammatory responses.

Regulation of Pro-inflammatory Mediators

Inhibition of Cyclooxygenases (COX-1 and COX-2)

Studies have shown that this compound can inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. ebi.ac.uk These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation. The inhibition of COX enzymes is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). d-nb.info Research investigating a series of dimethoxy flavones found that they exhibited inhibitory effects on both COX isoforms, with a more pronounced inhibition of COX-2. ebi.ac.uk This selectivity for COX-2 is a desirable characteristic in anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. d-nb.info

Table 1: Investigated Dimethoxy Flavones and their Effect on Cyclooxygenases

| Compound | Effect on COX-1 | Effect on COX-2 |

|---|---|---|

| 7,2'-dimethoxy flavone | Inhibition | Higher degree of inhibition |

| 7,3'-dimethoxy flavone | Inhibition | Higher degree of inhibition |

| 7,4'-dimethoxy flavone | Inhibition | Higher degree of inhibition |

| This compound | Inhibition | Higher degree of inhibition |

Source: ebi.ac.uk

Suppression of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, MIP-2)

This compound has been shown to suppress the production of several key pro-inflammatory cytokines. In a study investigating various flavones isolated from Scutellariae radix, 5-hydroxy-7,8-dimethoxyflavone (also known as 7-O-methylwogonin) significantly suppressed the production of interleukin-8 (IL-8) and interleukin-1β (IL-1β) in human monocytic cells stimulated by Propionibacterium acnes. semanticscholar.org Furthermore, in an in vivo model, this flavone effectively decreased the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to P. acnes-induced inflammation. semanticscholar.org

Another study on 5-hydroxy-7,8-dimethoxyflavone demonstrated its ability to decrease the secretion of TNF-α, IL-6, and macrophage inflammatory protein-2 (MIP-2) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages. acs.org The related compound, 7,8-dihydroxyflavone (7,8-DHF), has also been shown to inhibit the release and expression of TNF-α and IL-1β in LPS-stimulated microglial cells. nih.gov While not all studies focus specifically on this compound, the consistent anti-inflammatory cytokine activity of structurally similar flavones suggests a class effect.

Table 2: Effect of 5-hydroxy-7,8-dimethoxyflavone on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | Stimulant | Effect |

|---|---|---|---|

| IL-8 | Human monocytic THP-1 cells | P. acnes | Suppression |

| IL-1β | Human monocytic THP-1 cells | P. acnes | Suppression |

| IL-6 | Mouse ear tissue | P. acnes | Decreased production |

| TNF-α | Mouse ear tissue | P. acnes | Decreased production |

| TNF-α | RAW 264.7 macrophages | LPS/IFN-γ | Decreased secretion |

| IL-6 | RAW 264.7 macrophages | LPS/IFN-γ | Decreased secretion |

| MIP-2 | RAW 264.7 macrophages | LPS/IFN-γ | Decreased secretion |

Source: semanticscholar.orgacs.org

Attenuation of Prostaglandin (B15479496) E2 (PGE2) Production

Research has demonstrated that this compound can inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. In a study comparing the effects of several flavonoids on lipopolysaccharide (LPS)-stimulated mouse macrophage-like RAW264.7 cells, this compound was found to inhibit PGE2 production. nih.govresearchmap.jp While other flavonoids like 7-methoxyflavone (B191842) and wogonin (B1683318) showed more potent inhibition, this compound still exhibited a clear inhibitory effect. nih.govresearchmap.jp The IC50 value for this compound's inhibition of PGE2 production was determined to be 7.39 μM. researchmap.jp The suppression of PGE2 is a significant aspect of the anti-inflammatory profile of this compound, as PGE2 is involved in processes such as vasodilation, fever, and pain perception associated with inflammation.

Table 3: Inhibitory Effect of Various Flavonoids on LPS-Stimulated PGE2 Production

| Flavonoid | IC50 (μM) |

|---|---|

| 7-methoxyflavone | 0.73 |

| Flavone | 0.75 |

| Wogonin | 0.82 |

| This compound | 7.39 |

| Chrysin (B1683763) | 8.15 |

| Baicalein | >10 |

Source: researchmap.jp

Modulation of Inflammatory Signaling Pathways

This compound has demonstrated potential in modulating key signaling pathways involved in inflammation. Research indicates its ability to interfere with the production and activity of pro-inflammatory mediators. For instance, studies have shown that this compound can inhibit the production of prostaglandin E2 (PGE2), a key inflammatory molecule. iiarjournals.org In lipopolysaccharide (LPS)-stimulated macrophage-like cells, this compound was found to be less potent in inhibiting PGE2 production compared to other flavonoids like 7-methoxyflavone and wogonin. iiarjournals.orgebi.ac.uk

Furthermore, investigations into related dimethoxy flavones have revealed a capacity to inhibit inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in a concentration-dependent manner. ebi.ac.uk The anti-inflammatory actions of these compounds are thought to involve the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for COX-2. ebi.ac.uk Some studies also suggest that flavonoids, including those with a similar structure to this compound, can suppress the transcriptional activity of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response. mdpi.comresearchgate.net

Anticancer and Antiproliferative Activities

This compound has garnered significant attention for its potential anticancer and antiproliferative effects across various cancer cell lines. ontosight.ai These activities are attributed to its ability to induce programmed cell death (apoptosis), modulate the cell cycle, and inhibit the growth and spread of cancer cells.

Induction of Apoptosis in Cancer Cells

A key mechanism underlying the anticancer potential of this compound and structurally similar flavonoids is the induction of apoptosis. ontosight.ainih.govnih.gov This process of programmed cell death is crucial for eliminating cancerous cells. Studies on related compounds have shown that they can trigger apoptosis in various cancer cell lines, including those of the breast, liver, and melanoma. nih.govnih.govnih.gov

For instance, a structurally related compound, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, was shown to significantly increase the population of apoptotic cells in gastric cancer cell cultures. archivesofmedicalscience.comarchivesofmedicalscience.com Similarly, 7,8-dihydroxyflavone has been observed to induce apoptosis in human hepatocarcinoma cells and malignant melanoma cells through mechanisms involving the activation of caspases and modulation of the Bcl-2 family of proteins. nih.govnih.gov In human hepatocarcinoma HUH-7 cells, 7,8-dihydroxyflavone treatment led to a significant decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved-caspase-3. nih.gov

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound and its analogs can exert their anticancer effects by modulating the cell cycle, thereby halting the uncontrolled proliferation of cancer cells. nih.govarchivesofmedicalscience.comarchivesofmedicalscience.com

Research has demonstrated that these compounds can cause cell cycle arrest at different phases. For example, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone was found to increase the proportion of gastric cancer cells in the G1 phase of the cell cycle, while decreasing the population in the S and G2/M phases. archivesofmedicalscience.comarchivesofmedicalscience.com This arrest is often associated with the downregulation of proteins like c-Myc, which are critical for cell cycle progression. archivesofmedicalscience.com In contrast, 7,8-dihydroxyflavone has been shown to induce G2/M phase cell-cycle arrest in malignant melanoma cells. nih.gov Another related compound, 5,7-dimethoxyflavone (B190784), caused a sub-G1 arrest in liver cancer HepG2 cells, indicative of apoptosis. nih.gov

Inhibition of Cancer Cell Proliferation and Tumor Growth

A significant aspect of the therapeutic potential of this compound lies in its ability to inhibit the proliferation of cancer cells and suppress tumor growth. ontosight.ainih.gov

Studies have shown that methylated flavones, including this compound, possess antiproliferative properties. nih.gov For example, 5,7-dimethoxyflavone has been reported to be a more potent inhibitor of cell proliferation than its unmethylated counterpart, chrysin, in oral squamous cell carcinoma and breast cancer cell lines. nih.gov In another study, a related compound, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, significantly reduced the proliferation of gastric cancer cells in a dose-dependent manner. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov Furthermore, in vivo studies using xenograft models have shown that compounds like 6,7-dimethoxy-4'-hydroxy-8-formylflavon can significantly suppress tumor growth. ajol.info

| Compound | Cell Line | Effect | Reference |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | MKN28, MKN45 (Gastric Cancer) | Reduced proliferation | archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov |

| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | Reduced cell viability (IC50 of 25 µM) | nih.gov |

| 6,7-dimethoxy-4'-hydroxy-8-formylflavon | HepG2 (Liver Cancer) | Inhibited proliferation (IC50 = 25.87 μg/mL) | ajol.info |

Investigations in Specific Cancer Cell Lines

The anticancer effects of this compound and related compounds have been investigated in a variety of specific cancer cell lines, providing valuable insights into their potential therapeutic applications.

Estrogen receptor (ER)-negative breast cancers are known for their aggressive nature and limited treatment options. herabiolabs.com Research has explored the potential of methoxy-substituted compounds, including this compound, against these challenging cancers.

A study assessing the cytotoxic potential of several methoxy-substituted cyclic compounds, including this compound, on the ER-negative human breast cancer cell lines MDA-MB-231 and SKBr3 found that other compounds in the tested series, such as coenzyme Q0, demonstrated stronger cytotoxicity. nih.gov While this compound itself showed weaker effects in this particular study, the investigation highlights the therapeutic interest in methoxylated flavonoids for ER-negative breast cancer. nih.govnih.gov Other studies have also included the SKBr3 cell line to investigate the cytotoxic activities of various flavonoids. academicjournals.orgplos.org

| Compound | Cell Line | Finding | Reference |

| This compound | MDA-MB-231, SKBr3 | Assessed for cytotoxic potential; other methoxy-substituted compounds showed stronger effects. | nih.gov |

Glioblastoma Multiforme

Glioblastoma multiforme (GBM) is a highly aggressive primary brain tumor. frontiersin.orgmdpi.com Research indicates that certain flavonoids may possess therapeutic properties against glioma. nih.gov One such compound, 3-Hydroxy-3',4'-dimethoxyflavone (B1596399) (HDMF), a derivative of this compound, has demonstrated potential in preclinical studies. In vitro, HDMF has been shown to inhibit the migration and invasion of glioblastoma cells. This inhibitory effect is attributed to the downregulation of matrix metalloproteinase-3 (MMP-3) activity and the modulation of key signaling pathways, including p38 and ERK.

Liver Cancer (HepG2 Cells)

Studies utilizing the HepG2 human liver cancer cell line have explored the anticancer effects of various flavones. 5,7-dimethoxyflavone (5,7-DMF) has been shown to reduce the viability of HepG2 cells, with a reported IC50 of 25 µM. nih.gov The mechanism of action for 5,7-DMF involves the induction of reactive oxygen species (ROS) generation, a reduction in mitochondrial membrane potential, and cell cycle arrest at the Sub-G1 phase, ultimately leading to apoptosis. nih.gov Another related compound, 6,7-dimethoxy-4'-hydroxy-8-formylflavone (DHF), also inhibited the proliferation of HepG2 cells, with an IC50 of 25.87 μg/mL, through the induction of apoptosis. ajol.info Furthermore, 7,8-dihydroxyflavone has been observed to induce apoptosis in HepG2 cells. researchgate.net

The table below summarizes the effects of different flavones on HepG2 liver cancer cells.

| Compound | Effect | IC50 | Mechanism of Action |

| 5,7-dimethoxyflavone | Reduced cell viability | 25 µM | ROS generation, reduced mitochondrial membrane potential, cell cycle arrest, apoptosis nih.gov |

| 6,7-dimethoxy-4'-hydroxy-8-formylflavone | Inhibited cell proliferation | 25.87 μg/mL | Apoptosis ajol.info |

| 7,8-dihydroxyflavone | Induced apoptosis | Not Specified | Not Specified researchgate.net |

Gastric Cancer Cells (MKN28, MKN45)

Research has investigated the effects of a related compound, 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone (THDMF), on the gastric cancer cell lines MKN28 and MKN45. nih.govnih.gov Treatment with THDMF significantly reduced the proliferation of both MKN28 and MKN45 cells. nih.govnih.gov This effect was accompanied by an increase in apoptosis and cell cycle arrest in the G1 phase. nih.govnih.gov Furthermore, THDMF was found to decrease the invasion and migration potential of MKN28 cells. nih.govnih.gov Mechanistically, THDMF exposure led to an increased expression of miR-145 and suppressed the PI3K/AKT signaling pathway in MKN28 cells. nih.govnih.gov

The table below details the impact of THDMF on gastric cancer cell lines.

| Cell Line | Effect of THDMF Treatment |

| MKN28 | Reduced proliferation, increased apoptosis, G1 phase cell cycle arrest, decreased invasion and migration, increased miR-145 expression, suppressed PI3K/AKT pathway nih.govnih.gov |

| MKN45 | Reduced proliferation nih.govnih.gov |

Suppression of Cancer Stem Cell Markers

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess properties of self-renewal and are resistant to conventional cancer therapies. journalgrid.com Specific cell surface markers such as CD44, CD133, and ALDH1 are often used to identify CSCs. journalgrid.comfrontiersin.org In the context of glioblastoma, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) has been shown to suppress the expression of glioma stem cell markers like Sox-2 and c-myc. This suggests a potential mechanism for targeting the cancer stem cell population in this type of brain tumor.

Antioxidant Properties

Direct Free Radical Scavenging

This compound and its derivatives have demonstrated direct free radical scavenging activity. For instance, 7,8-dihydroxyflavone (7,8-DHF) has been shown to possess radical scavenging capabilities. frontiersin.org In vitro antioxidant assays revealed that 7,8-DHF can quench radicals in a dose-dependent manner. researchgate.net Studies have reported EC50 values for the radical scavenging activity of 7,8-DHF to be around 24 µM. frontiersin.org The antioxidant activity of flavonoids is often attributed to their chemical structure, which enables them to donate hydrogen atoms to free radicals, thereby neutralizing them. researchgate.net

Induction of Heme Oxygenase-1 (HO-1) Expression

This compound (7,8-DHF), a member of the flavonoid family, has been shown to induce the expression of Heme Oxygenase-1 (HO-1), a critical enzyme with potent antioxidant and cytoprotective properties. This induction is a key mechanism underlying its protective effects against oxidative stress. Studies in various cell types, including human keratinocytes and C2C12 myoblasts, have demonstrated that 7,8-DHF significantly upregulates both HO-1 mRNA and protein expression. spandidos-publications.comspandidos-publications.com This leads to increased HO-1 activity, which is instrumental in protecting cells from damage induced by oxidative agents like hydrogen peroxide and ultraviolet B radiation. spandidos-publications.com

The induction of HO-1 by 7,8-DHF is not an isolated event but is closely linked to the activation of upstream signaling pathways. Research indicates that the cytoprotective effects of 7,8-DHF are mediated through the upregulation of Nrf2-dependent HO-1 expression. spandidos-publications.com This process involves the activation of pathways such as PI3K/Akt and ERK. spandidos-publications.comspandidos-publications.com For instance, in human keratinocytes, inhibitors of ERK and Akt were found to attenuate the 7,8-DHF-enhanced expression of Nrf2 and HO-1, highlighting the crucial role of these kinases in mediating the antioxidant response of 7,8-DHF. spandidos-publications.com Similarly, in C2C12 myoblasts, the protective effects of 7,8-DHF against oxidative stress-induced growth inhibition were significantly diminished by an HO-1 competitive inhibitor, confirming the central role of HO-1 in this process. spandidos-publications.com

Activation of the Nrf2 Signaling Pathway

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a cornerstone of the mechanism by which 7,8-DHF exerts its antioxidant and cytoprotective effects. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxifying enzymes, including HO-1, by binding to the antioxidant response element (ARE) in their gene promoters. spandidos-publications.com

Studies have shown that 7,8-DHF treatment leads to an increase in the protein levels of Nrf2 and promotes its translocation from the cytosol into the nucleus. spandidos-publications.comnih.gov This nuclear translocation is a critical step for Nrf2 to bind to the ARE and initiate the transcription of its target genes. spandidos-publications.com Furthermore, 7,8-DHF has been observed to decrease the expression of Kelch-like ECH-associated protein 1 (Keap1), which is a repressor protein that sequesters Nrf2 in the cytoplasm under basal conditions. spandidos-publications.com By reducing Keap1 levels, 7,8-DHF facilitates the release and nuclear accumulation of Nrf2, thereby amplifying the antioxidant response. spandidos-publications.com

The activation of Nrf2 by 7,8-DHF is modulated by upstream kinase signaling pathways, primarily the PI3K/Akt and ERK pathways. spandidos-publications.comspandidos-publications.com In human keratinocytes and C2C12 myoblasts, the activation of these pathways by 7,8-DHF was shown to be essential for the subsequent induction of Nrf2 and HO-1. spandidos-publications.comspandidos-publications.com Inhibition of PI3K/Akt and ERK pathways abolished the 7,8-DHF-induced upregulation of HO-1 and Nrf2, confirming their role in mediating this protective signaling cascade. spandidos-publications.com This evidence collectively suggests that 7,8-DHF enhances cellular defense against oxidative stress by activating the Nrf2 signaling pathway through the modulation of upstream kinases. spandidos-publications.comspandidos-publications.commdpi.com

Other Emerging Biological Activities

Antiallergic Effects

Emerging research has highlighted the potential antiallergic properties of this compound. Studies have shown that certain dimethoxyflavone compounds can significantly inhibit mast cell degranulation. researchgate.net Mast cells play a pivotal role in allergic reactions by releasing various chemical mediators, such as histamine, upon activation. researchgate.net

In one study, this compound, isolated from Wikstroemia dolichantha, was found to significantly inhibit IL-4 overexpression and mast cell degranulation in RBL-2H3 cells, a commonly used mast cell model. researchgate.net Another related compound, 5,6,4'-trihydroxy-7,8-dimethoxyflavone, isolated from Eau de Cologne mint, also demonstrated high antiallergic activity by inhibiting the release of β-hexosaminidase (a marker of degranulation) from RBL-2H3 cells with an IC50 value of 6.7 μM. researchgate.net This suggests that the dimethoxyflavone structure is a promising scaffold for developing agents that can mitigate type I allergic reactions.

Anti-obesity and Anti-sarcopenic Potential

This compound and its analogs have shown promise in combating both obesity and sarcopenia, the age-related loss of muscle mass and function. nih.govnih.gov The anti-obesity activity of 7,8-DHF has been linked to its ability to activate muscular TrkB, a receptor for brain-derived neurotrophic factor (BDNF). elifesciences.org This activation appears to be sex-specific, with supplementation protecting female mice, but not male mice, from high-fat diet-induced obesity. frontiersin.org The mechanism involves the activation of TrkB signaling, AMPK phosphorylation, and the induction of SIRT1-PGC-1α and UCP1 in brown adipose tissue (BAT). frontiersin.org

In the context of sarcopenia, a related compound, 5,7-dimethoxyflavone (DMF), has been investigated for its potential to prevent muscle loss. nih.govnih.gov In studies using aged mice, DMF administration improved grip strength, exercise endurance, and increased muscle mass. nih.gov The proposed mechanisms for this anti-sarcopenic effect include:

Stimulation of Protein Synthesis: DMF activates the PI3K-Akt pathway, which in turn stimulates the mTOR pathway, a key regulator of protein synthesis. nih.gov

Inhibition of Protein Degradation: It reduces the expression of genes involved in proteolysis, such as E3 ubiquitin ligases, by phosphorylating Forkhead box O3 (FoxO3). nih.gov

Enhancement of Mitochondrial Biogenesis: DMF upregulates key regulators of mitochondrial biogenesis, including PGC-1α, NRF1, and TFAM. nih.gov

Reduction of Inflammation: The compound lowers the levels of pro-inflammatory cytokines like TNF-α and IL-6, which are known to contribute to muscle wasting. nih.gov

These findings suggest that dimethoxyflavones could be valuable agents for addressing the intertwined issues of obesity and age-related muscle decline.

Data Tables

Table 1: Research Findings on this compound and its Analogs

| Compound | Biological Activity | Model System | Key Findings | Mechanism of Action |

|---|---|---|---|---|

| This compound (7,8-DHF) | Induction of HO-1 | Human keratinocytes (HaCaT cells), C2C12 myoblasts | Upregulates HO-1 mRNA and protein expression, providing cytoprotection against oxidative stress. spandidos-publications.comspandidos-publications.com | Activation of ERK and PI3K/Akt pathways leading to Nrf2-dependent HO-1 expression. spandidos-publications.comspandidos-publications.com |

| This compound (7,8-DHF) | Nrf2 Pathway Activation | Human keratinocytes, C2C12 myoblasts, primary mouse chondrocytes | Increases Nrf2 protein levels, promotes nuclear translocation, and decreases the Nrf2 repressor Keap1. spandidos-publications.comnih.gov | Mediated through the activation of PI3K/Akt and ERK signaling pathways. spandidos-publications.comspandidos-publications.com |

| This compound | Antiallergic Effects | RBL-2H3 mast cells | Inhibits IL-4 overexpression and mast cell degranulation. researchgate.net | Stabilization of mast cells. researchgate.net |

| This compound (7,8-DHF) | Anti-obesity | Female Mice | Prevents high-fat diet-induced obesity. frontiersin.org | Activation of TrkB signaling, AMPK phosphorylation, and induction of SIRT1-PGC-1α and UCP1 in brown adipose tissue. frontiersin.org |

| 5,7-Dimethoxyflavone (DMF) | Anti-sarcopenic | Aged Mice | Increases muscle mass, grip strength, and exercise endurance. nih.gov | Stimulates protein synthesis (Akt/mTOR pathway), inhibits protein degradation (FoxO3), enhances mitochondrial biogenesis (PGC-1α), and reduces inflammation. nih.gov |

Biological Activity and Mechanism of Action

Interaction with TrkB Receptor

The most significant biological activity of 7,8-Dimethoxyflavone's parent compound, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), is its function as a selective agonist for the TrkB receptor. ebi.ac.ukchemicalbook.in 7,8-DHF mimics the action of BDNF by binding with high affinity to the extracellular domain of TrkB, which promotes its dimerization and autophosphorylation. merckmillipore.com This activation initiates downstream signaling cascades, including the PLCγ1 pathway, that are crucial for neuronal health. ebi.ac.uk Research indicates that O-methylated metabolites of 7,8-DHF, which would include 7-hydroxy-8-methoxyflavone, also activate the TrkB receptor, suggesting that this compound itself may interact with this pathway or serve as a prodrug that is demethylated to an active form. researchgate.net The activation of TrkB by these flavones is a key mechanism behind their observed neurotrophic effects. nih.govresearchgate.net

Mimicry of Brain-Derived Neurotrophic Factor (BDNF)

Human Ether-a-go-go-Related Gene (hERG) Channel Inhibition

Neuroprotective Effects

The ability of 7,8-DHF and its derivatives to activate TrkB translates into potent neuroprotective effects observed in various research models. Studies have shown that these compounds can protect neurons from apoptosis (programmed cell death) and suppress neurotoxicity. ebi.ac.ukmerckmillipore.com For instance, in monkey models of Parkinson's disease, treatment with 7,8-DHF was shown to prevent the progressive degeneration of midbrain dopaminergic neurons by mitigating the neurotoxic effects of MPP+. nih.gov Similarly, in mouse models of Alzheimer's disease, 7,8-DHF has been shown to reverse memory deficits. chemicalbook.in The neuroprotective actions are linked to the activation of TrkB signaling, which supports neuronal survival and function. ebi.ac.uknih.gov this compound has also been investigated for its anti-inflammatory properties, which may contribute to its neuroprotective potential by inhibiting mediators like cyclooxygenases and pro-inflammatory cytokines. ebi.ac.uk

Table 2: Selected Research Findings on the Neuroprotective Effects of 7,8-DHF and its Derivatives

| Finding | Model System | Implication | Source |

|---|---|---|---|

| Reverses memory deficits and BACE1 elevation. | Mouse model of Alzheimer's disease | Potential therapeutic for Alzheimer's disease. | chemicalbook.in |

| Prevents degeneration of midbrain dopaminergic neurons. | MPP+ treated monkey model of Parkinson's disease | Strong neuroprotective effects for Parkinson's disease. | nih.gov |

| Protects neurons from apoptosis. | Human and rodent neurons | General neuroprotective activity. | merckmillipore.com |

| Restores neurogenesis and dendritic spine development. | Ts65Dn mouse model of Down Syndrome | Potential to improve cognitive function in developmental disorders. | mdpi.com |

This table is interactive. You can sort and filter the data.

Preclinical Investigations and Translational Considerations

In Vitro Studies

The biological activities of 7,8-dimethoxyflavone and its related compounds have been investigated across a diverse range of cell culture models to elucidate their therapeutic potential.

Neuronal Cells: In the context of neuroprotection, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a related compound, has been studied in neuronal cell lines. For instance, it has been shown to protect SH-SY5Y neuronal cells from high glucose-induced cytotoxicity. biomolther.org Studies have also utilized primary hippocampal neurons to demonstrate the neuroprotective effects of 7,8-DHF. researchgate.netnih.gov The compound was found to protect these neurons against oxygen-glucose deprivation-induced apoptosis. nih.gov While 7,8-dihydroxyflavone has been identified as a TrkB agonist, some studies using in vitro cell-based assays have reported a failure to activate the TrkB receptor, suggesting its neuroprotective effects might be mediated through other mechanisms or that its metabolites are the active compounds. alzdiscovery.org In fact, one study identified 7,8-dihydroxyflavone as a direct inhibitor of pyridoxal (B1214274) phosphatase (PDXP), which could provide an alternative explanation for its observed effects in brain disorder models. elifesciences.org

Cancer Cells: The anti-cancer potential of dimethoxyflavone derivatives has been explored in various cancer cell lines. For example, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) demonstrated anti-proliferative and apoptotic effects on human gastric cancer cell lines MKN28 and MKN45, while showing no significant impact on the viability of the normal human gastric epithelial mucosa cell line GES-1. nih.govarchivesofmedicalscience.comarchivesofmedicalscience.comnih.gov Similarly, 5,8-Dihydroxy-6,7-dimethoxyflavone has shown to inhibit the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. vulcanchem.com Another related compound, 5-hydroxy-7,8-dimethoxyflavanone (B1148985), was found to be effective against multi-drug resistant cancer cell lines by inhibiting the P-gp efflux system. researchgate.net In a study assessing various methoxy-substituted cyclic compounds, this compound itself was found to be much less potent or lacked cytotoxicity toward ER-negative human breast cancer cells (MDA-MB-231 and SKBr3) compared to Coenzyme Q0. nih.gov An ethanolic extract of Kaempferia parviflora, containing 5-Hydro-7,8,2′-trimethoxyflavanone, showed cytotoxic activity against 4T1 and MCF-7 breast cancer cell lines. mdpi.com

Immune Cells: The anti-inflammatory properties of this compound and its analogs have been investigated using immune cell models. In a study using RBL-2H3 mast cells, this compound was shown to inhibit IL-4 overexpression and mast cell degranulation, suggesting its potential in mitigating allergic inflammatory responses. mdpi.com Furthermore, 5-hydroxy-7,8-dimethoxyflavone (B191477) was found to significantly inhibit the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages. acs.org The inhibitory effect on prostaglandin (B15479496) E2 (PGE2) production, a key inflammatory mediator, was observed in LPS-stimulated RAW 264.7 macrophages for several flavonoids, with this compound showing some activity, although less potent than 7-methoxyflavone (B191842). iiarjournals.org

Fibroblast Cells: The effects of dimethoxyflavone derivatives have also been examined in fibroblasts, particularly in the context of cardiac fibrosis. 5,8-Dihydroxy-4′,7-dimethoxyflavone (DDF) was studied in human cardiac fibroblasts (HCFs), where it was found to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov

Adipocyte Cells: The role of dimethoxyflavones in adipogenesis has been explored using preadipocyte cell lines. 5,7-Dimethoxyflavone (B190784) was observed to inhibit lipid accumulation and differentiation in 3T3-L1 adipocytes. medchemexpress.com

Table 1: In Vitro Cell Models Used in this compound and Related Compound Research

| Cell Type | Cell Line(s) | Compound Studied | Key Findings | Reference(s) |

|---|---|---|---|---|

| Neuronal | SH-SY5Y, Primary Hippocampal Neurons | 7,8-dihydroxyflavone | Neuroprotection against high glucose and oxygen-glucose deprivation. | biomolther.orgresearchgate.netnih.gov |

| Cancer | MKN28, MKN45, GES-1, HeLa, MCF-7, MDA-MB-231, SKBr3, 4T1 | 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, 5,8-Dihydroxy-6,7-dimethoxyflavone, this compound, 5-Hydro-7,8,2′-trimethoxyflavanone | Anti-proliferative and apoptotic effects in gastric and breast cancer cells. | nih.govarchivesofmedicalscience.comarchivesofmedicalscience.comnih.govvulcanchem.comnih.govmdpi.com |

| Immune | RBL-2H3, RAW 264.7 | This compound, 5-hydroxy-7,8-dimethoxyflavone | Inhibition of inflammatory mediators and pathways. | mdpi.comacs.orgiiarjournals.org |

| Fibroblast | Human Cardiac Fibroblasts (HCFs) | 5,8-Dihydroxy-4′,7-dimethoxyflavone | Induction of heme oxygenase-1 (HO-1). | nih.gov |

| Adipocyte | 3T3-L1 | 5,7-Dimethoxyflavone | Inhibition of lipid accumulation and adipocyte differentiation. | medchemexpress.com |

Biochemical assays have been instrumental in identifying the molecular targets and signaling pathways modulated by this compound and its derivatives. A primary focus of this research has been its interaction with the Tropomyosin receptor kinase B (TrkB), the main signaling receptor for brain-derived neurotrophic factor (BDNF).

Studies have shown that 7,8-dihydroxyflavone (7,8-DHF), a closely related flavone (B191248), can induce the dimerization and phosphorylation of the TrkB receptor in a manner similar to BDNF. nih.gov This activation of TrkB subsequently triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for neuronal survival and plasticity. nih.gov The activation of TrkB by 7,8-DHF and its methylated metabolites has been demonstrated in mouse brain tissue. researchgate.net Specifically, immunofluorescent staining and immunoblotting have confirmed the phosphorylation of TrkB at tyrosine residue Y816 in hippocampal neurons upon treatment with 7,8-DHF. nih.gov

However, there is some debate regarding the direct agonistic activity of 7,8-DHF on TrkB. Some studies using various in vitro cell-based assays did not observe TrkB activation or downstream signaling. alzdiscovery.org An alternative mechanism of action has been proposed, with the discovery that 7,8-DHF is a direct and potent inhibitor of pyridoxal phosphatase (PDXP), an enzyme that degrades the active form of vitamin B6 (PLP). elifesciences.org This finding suggests that some of the neuroprotective effects of 7,8-DHF could be mediated by increasing intracellular PLP levels.

In the context of its anti-inflammatory effects, this compound and its analogs have been shown to inhibit the activity of cyclooxygenases (COX-1 and COX-2), with a noted preference for COX-2. ebi.ac.uk These compounds also inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. ebi.ac.uk Furthermore, this compound has been identified as an effective inhibitor of lipid peroxidation. ebi.ac.uk

Table 2: Biochemical Targets and Pathways of this compound and its Derivatives

| Compound | Assay/Target | Pathway | Finding | Reference(s) |

|---|---|---|---|---|

| 7,8-dihydroxyflavone | TrkB Receptor Dimerization & Phosphorylation | TrkB Signaling | Induces TrkB dimerization and phosphorylation, activating downstream PI3K/Akt and MAPK pathways. | researchgate.netnih.gov |

| 7,8-dihydroxyflavone | Pyridoxal Phosphatase (PDXP) Inhibition | Vitamin B6 Metabolism | Acts as a direct and potent inhibitor of PDXP. | elifesciences.org |

| This compound | Cyclooxygenase (COX-1, COX-2) Inhibition | Prostaglandin Synthesis | Inhibits both COX isoforms, with a higher degree of inhibition on COX-2. | ebi.ac.uk |

| This compound | Cytokine Production (IL-1β, TNF-α) | Inflammatory Signaling | Demonstrates concentration-dependent inhibition of pro-inflammatory cytokines. | ebi.ac.uk |

| This compound | Lipid Peroxidation | Oxidative Stress | Shows activity in inhibiting lipid peroxidation. | ebi.ac.uk |

The effects of this compound and related compounds on cell viability and proliferation have been extensively evaluated using various colorimetric and fluorescence-based assays. These assessments are crucial for determining the cytotoxic and cytostatic potential of these compounds, particularly in cancer research.

A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability. nih.govarchivesofmedicalscience.comarchivesofmedicalscience.comnih.govmdpi.com For instance, treatment with 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) resulted in a significant, dose-dependent reduction in the proliferation of MKN28 and MKN45 gastric cancer cells. archivesofmedicalscience.com In contrast, the same compound did not affect the viability of the non-cancerous gastric cell line GES-1, indicating a degree of selectivity. archivesofmedicalscience.com

Another frequently used method is the sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. nih.gov A study utilizing this assay evaluated the cytotoxic potential of several methoxy-substituted cyclic compounds, including this compound, against ER-negative breast cancer cell lines MDA-MB-231 and SKBr3. nih.gov The results indicated that this compound had significantly less or no cytotoxic activity compared to other tested compounds like Coenzyme Q0. nih.gov

The Cell Counting Kit-8 (CCK-8) assay, which utilizes a water-soluble tetrazolium salt (WST-8), has also been employed to assess cell viability. nih.govlicorbio.com This assay was used to demonstrate that 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) did not exhibit significant cytotoxicity to human cardiac fibroblasts at concentrations effective for inducing HO-1 expression. nih.gov Similarly, the neuroprotective effects of 7,8-dihydroxyflavone against oxygen-glucose deprivation in neurons were confirmed using the CCK-8 assay, which showed improved cell viability in treated cells. nih.gov

Table 3: Cellular Viability and Proliferation Assays for this compound and Related Compounds

| Compound | Cell Line(s) | Assay | Key Finding | Reference(s) |

|---|---|---|---|---|

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) | MKN28, MKN45 (gastric cancer), GES-1 (normal gastric) | MTT | Reduced proliferation of cancer cells; no effect on normal cells. | nih.govarchivesofmedicalscience.comarchivesofmedicalscience.comnih.gov |

| This compound | MDA-MB-231, SKBr3 (breast cancer) | Sulforhodamine B (SRB) | Low to no cytotoxicity compared to other tested compounds. | nih.gov |

| 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) | Human Cardiac Fibroblasts | Cell Counting Kit-8 (CCK-8) | Not significantly cytotoxic at effective concentrations. | nih.gov |

| 7,8-dihydroxyflavone | Neurons | Cell Counting Kit-8 (CCK-8) | Increased cell viability under oxygen-glucose deprivation. | nih.gov |

| Ethanolic extract of Kaempferia parviflora | 4T1, MCF-7 (breast cancer), NIH-3T3 (non-cancerous) | MTT | Cytotoxic to cancer cells; not cytotoxic to non-cancerous cells. | mdpi.com |

Investigations into the anticancer mechanisms of this compound and its analogs frequently involve the analysis of apoptosis (programmed cell death) and cell cycle distribution. These studies utilize techniques such as flow cytometry with DNA-staining dyes like propidium (B1200493) iodide (PI) and Annexin V binding assays.

Flow cytometry analysis has revealed that these compounds can induce cell cycle arrest at specific phases. For example, treatment of the gastric cancer cell line MKN28 with 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) led to an increased percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. archivesofmedicalscience.com This G1 phase arrest suggests that the compound inhibits cell proliferation by preventing cells from entering the DNA synthesis phase.

In addition to cell cycle arrest, these flavonoids have been shown to be potent inducers of apoptosis. In the same study with THDMF, flow cytometry analysis showed a significant, dose-dependent increase in the apoptotic cell population in MKN28 cells. archivesofmedicalscience.com Similarly, 5,7-dimethoxyflavone has been reported to induce apoptosis in various cancer cells, and it can sensitize hepatocellular carcinoma cells to TRAIL-induced apoptosis. nih.gov The induction of apoptosis by 5,8-Dihydroxy-6,7-dimethoxyflavone in HeLa and MCF-7 cancer cells is suggested to occur via the activation of the mitochondrial pathway, as evidenced by caspase-3 cleavage. vulcanchem.com

The combination of Annexin V-FLUOS and propidium iodide staining followed by flow cytometry is a common method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. This technique was used to demonstrate that Coenzyme Q0, a compound studied alongside this compound, significantly increased the proportion of apoptotic MDA-MB-231 and SKBr3 breast cancer cells. nih.gov

Table 4: Effects of this compound and Related Compounds on Apoptosis and Cell Cycle

| Compound | Cell Line | Method | Effect on Cell Cycle | Effect on Apoptosis | Reference(s) |

|---|---|---|---|---|---|

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) | MKN28 (gastric cancer) | Flow Cytometry (PI staining) | G1 phase arrest | Significant increase in apoptotic cells | archivesofmedicalscience.com |

| 5,7-dimethoxyflavone | Hepatocellular Carcinoma Cells | Flow Cytometry (PI staining), DNA agarose (B213101) gel electrophoresis | Not specified | Induces apoptosis and sensitizes cells to TRAIL-induced apoptosis | nih.gov |

| 5,8-Dihydroxy-6,7-dimethoxyflavone | HeLa, MCF-7 (cancer cells) | Not specified | Not specified | Induces apoptosis via mitochondrial pathway (caspase-3 cleavage) | vulcanchem.com |

| Coenzyme Q0 | MDA-MB-231, SKBr3 (breast cancer) | Flow Cytometry (Annexin V/PI staining) | G1/G0 arrest (MDA-MB-231), S-phase increase (SKBr3) | Significant increase in apoptotic cells | nih.gov |

The molecular mechanisms underlying the biological effects of this compound and its derivatives have been further elucidated through gene and protein expression profiling. Techniques such as Western blotting and quantitative real-time PCR (qRT-PCR) are commonly used to measure changes in the expression levels of key regulatory molecules.

In cancer cells, these compounds have been shown to modulate the expression of proteins involved in cell cycle control and apoptosis. For example, treatment of MKN28 gastric cancer cells with 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) led to the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. nih.govnih.gov Concurrently, the expression of proteins that promote cancer progression, such as c-Myc, PI3K, p-AKT, MMP-2, and MMP-9, was significantly suppressed. nih.govnih.gov This compound also markedly increased the expression of miR-145, a microRNA known to have tumor-suppressive functions in gastric cancer. nih.govarchivesofmedicalscience.comnih.gov

In the context of inflammation, 5-hydroxy-7,8-dimethoxyflavone has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory gene expression. acs.org This inhibition leads to a downstream reduction in the secretion of inflammatory mediators.

Regarding neuroprotection, the activation of the TrkB receptor by 7,8-dihydroxyflavone (7,8-DHF) leads to changes in the expression of downstream signaling proteins. Studies have shown increased phosphorylation of TrkB and activation of its downstream targets like AKT and STAT3. ebi.ac.uk In high glucose-damaged neuronal cells, 7,8-DHF was found to modulate the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, thus inhibiting caspase signaling pathways. biomolther.org Furthermore, in human cardiac fibroblasts, 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) was found to induce the expression of heme oxygenase-1 (HO-1) at both the mRNA and protein levels, an effect mediated by the activation of the ROS/p38 MAPK/Nrf2 pathway. nih.gov

Table 5: Modulation of Gene and Protein Expression by this compound and Related Compounds

| Compound | Cell Type/Model | Key Genes/Proteins Modulated | Effect | Pathway Implicated | Reference(s) |

|---|---|---|---|---|---|

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | Gastric Cancer Cells | p21, miR-145 | Upregulated | Cell Cycle Arrest, Tumor Suppression | nih.govarchivesofmedicalscience.comnih.gov |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | Gastric Cancer Cells | c-Myc, PI3K, p-AKT, MMP-2, MMP-9 | Downregulated | Inhibition of Proliferation and Metastasis | nih.govnih.gov |

| 5-hydroxy-7,8-dimethoxyflavone | Macrophages | NF-κB | Inhibited transcriptional activity | Anti-inflammatory | acs.org |

| 7,8-dihydroxyflavone | Neuronal Cells | Bax, Bcl-2 | Modulated expression (decreased Bax/Bcl-2 ratio) | Anti-apoptotic | biomolther.org |

| 5,8-dihydroxy-4′,7-dimethoxyflavone | Human Cardiac Fibroblasts | HO-1 | Upregulated (mRNA and protein) | Antioxidant Response (ROS/p38 MAPK/Nrf2) | nih.gov |

Apoptosis and Cell Cycle Distribution Analysis

In Vivo Studies

Preclinical in vivo studies using animal models have provided further evidence for the therapeutic potential of this compound and its derivatives, particularly its close analog, 7,8-dihydroxyflavone (7,8-DHF). These studies have been crucial in demonstrating the bioavailability and physiological effects of these compounds.

A key finding from in vivo research is that 7,8-DHF can cross the blood-brain barrier. alzdiscovery.orgresearchgate.net After oral administration in mice, 7,8-DHF and its methylated metabolites can be detected in the brain. researchgate.netresearchgate.net This is a significant advantage, as the therapeutic potential of brain-derived neurotrophic factor (BDNF) itself is limited by its inability to cross this barrier. alzdiscovery.org

Once in the brain, 7,8-DHF has been shown to activate its target, the TrkB receptor. nih.govresearchgate.net Studies have demonstrated increased levels of phosphorylated TrkB protein in the brains of mice treated with 7,8-DHF. researchgate.net This activation of TrkB signaling is believed to underlie the neuroprotective and antidepressant-like effects observed in various animal models of neurological diseases. ebi.ac.ukresearchgate.net For example, 7,8-DHF has shown therapeutic efficacy in animal models of Parkinson's disease, Alzheimer's disease, and stroke. biomolther.orgebi.ac.uk In a mouse model of kainic acid-induced apoptosis, 7,8-DHF was found to be neuroprotective in a TrkB-dependent manner. nih.gov

In the context of inflammation, an in vivo study using a mouse model of atopic dermatitis demonstrated that an extract containing this compound improved symptoms of inflammatory dermatitis, reducing ear swelling and mast cell infiltration. mdpi.com Furthermore, 5,7-dimethoxyflavone has been shown to reduce exudate volume and inhibit prostaglandin production in a rat model of carrageenan-induced pleurisy. caymanchem.com

Pharmacokinetic studies in mice have shown that after oral administration, 7,8-DHF is metabolized through glucuronidation and methylation. researchgate.netresearchgate.net Both the parent compound and its methylated metabolites have been detected in the plasma, while in the brain, 7,8-DHF and its 8-mono-methylated metabolite were primarily found. researchgate.net

Table 6: Summary of In Vivo Studies on this compound and Related Compounds

| Compound | Animal Model | Key Findings | Implication | Reference(s) |

|---|---|---|---|---|

| 7,8-dihydroxyflavone | Mouse | Crosses blood-brain barrier; activates TrkB receptor in the brain. | Potential for treating CNS disorders. | researchgate.netalzdiscovery.orgnih.govresearchgate.net |

| 7,8-dihydroxyflavone | Mouse models of neurological diseases (e.g., Parkinson's, Alzheimer's) | Shows neuroprotective and therapeutic effects. | Validates TrkB as a therapeutic target for these conditions. | biomolther.orgebi.ac.ukresearchgate.net |

| This compound | Mouse model of atopic dermatitis | Improved symptoms of inflammatory dermatitis. | Potential as an anti-inflammatory agent for skin conditions. | mdpi.com |

| 5,7-dimethoxyflavone | Rat model of carrageenan-induced pleurisy | Reduced exudate volume and prostaglandin production. | Anti-inflammatory properties. | caymanchem.com |

| 7,8-dihydroxyflavone | Mouse | Metabolized via glucuronidation and methylation; parent compound and methylated metabolite found in the brain. | Provides insight into its bioavailability and active forms. | researchgate.netresearchgate.net |

Application in Animal Models of Disease (e.g., Neurodegenerative Disorders, Inflammatory Conditions, Oncological Models, Metabolic Diseases)

This compound and its parent compound, 7,8-dihydroxyflavone (7,8-DHF), have been the subject of numerous preclinical investigations using animal models to explore their therapeutic potential across a spectrum of diseases.

Neurodegenerative Disorders: 7,8-DHF has shown neuroprotective effects in rodent models of Parkinson's disease, specifically in 6-hydroxydopamine (6-OHDA)-induced rat models and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse models. ebi.ac.uknih.gov In these studies, treatment was associated with the preservation of dopaminergic neurons in the substantia nigra. ebi.ac.uknih.gov In a progressive MPTP mouse model, intervention with 7,8-DHF was found to block further loss of dopaminergic terminals. nih.gov It has also been evaluated in a rat model of sporadic Alzheimer's disease induced by intracerebroventricular (ICV) streptozotocin (B1681764) (STZ), where it demonstrated neuroprotective properties. nih.gov

Inflammatory Conditions: The anti-inflammatory properties of this compound have been assessed in various animal models. In a mouse model of atopic dermatitis induced by oxazolone, an extract containing this compound improved symptoms like swelling and erythema. mdpi.com Additionally, several dimethoxyflavone derivatives, including this compound, have demonstrated dose- and time-dependent reduction of carrageenan-induced paw edema in rats. ebi.ac.uk

Oncological Models: While direct in vivo oncological models for this compound are less detailed in the provided results, related methylated flavones have been studied. For instance, 5,7-dimethoxyflavone has been shown to inhibit the proliferation of human oral cancer cells. nih.gov Furthermore, an extract of Scutellaria barbata, which contains various flavonoids, delayed prostate tumor progression in animal models. ljmu.ac.uk

Metabolic Diseases: 7,8-DHF has demonstrated therapeutic efficacy in animal models of various neurological diseases, which can have metabolic components. researchgate.net In a high-fat diet (HFD)-induced obese mouse model, 5,7-dimethoxyflavone, a related compound, was shown to decrease body weight gain and reduce fat pad masses. researchgate.netmedchemexpress.com In streptozotocin-induced diabetic rats, 5,7-dimethoxyflavone exhibited antidiabetic and hypolipidemic effects by reducing blood glucose and serum lipid levels. nih.gov

Behavioral and Functional Outcome Assessments in Animal Models

The therapeutic efficacy of this compound and its analogs is often evaluated through a variety of behavioral and functional tests in animal models.

Neurodegenerative Disorders: In rodent models of Parkinson's disease, treatment with 7,8-DHF led to significant improvements in dopamine-mediated behaviors. ebi.ac.uk Specifically, in a progressive MPTP mouse model, 7,8-DHF administration restored motor deficits. nih.gov For Alzheimer's disease models, cognitive functions were assessed using tests like the Morris water maze (MWM) and novel object recognition (NOR), with 7,8-DHF treatment attenuating cognitive deficits induced by ICV-STZ. nih.gov

Inflammatory and Pain Models: The antinociceptive (pain-relieving) effects of dimethoxyflavones, including the 7,8-substituted variant, have been investigated in mice using acetic acid-induced abdominal writhing, formalin-induced nociception, and hot water tail immersion assays. ebi.ac.uk

Metabolic and Age-related Conditions: In studies on sarcopenia in aged mice, oral administration of 5,7-dimethoxyflavone resulted in increased grip strength and running endurance. medchemexpress.commdpi.com These functional improvements indicate a positive effect on muscle function.

Table 1: Summary of Behavioral and Functional Outcomes in Animal Models

| Disease Model | Compound | Animal | Assessment | Outcome |

| Parkinson's Disease (MPTP) | 7,8-DHF | Mouse | Motor function tests | Restoration of motor deficits nih.gov |

| Alzheimer's Disease (ICV-STZ) | 7,8-DHF | Rat | Morris water maze, Novel object recognition | Attenuation of cognitive deficits nih.gov |

| Pain/Inflammation | Dimethoxyflavones | Mouse | Acetic acid-induced writhing, Formalin test | Antinociceptive effects observed ebi.ac.uk |

| Sarcopenia | 5,7-Dimethoxyflavone | Mouse | Grip strength, Running endurance | Increased muscle strength and endurance medchemexpress.commdpi.com |

Histopathological and Molecular Analyses in Target Tissues

To elucidate the mechanisms underlying the observed functional improvements, studies have included detailed histopathological and molecular analyses of affected tissues.

Neurodegenerative Disorders: In Parkinson's disease models, histopathological analysis confirmed that 7,8-DHF treatment prevented the loss of dopaminergic neurons in the substantia nigra. ebi.ac.uk Molecular analysis in these models revealed increased levels of phosphorylated TrkB (pTrkB) and phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2) in the striatum and substantia nigra, indicating activation of neuroprotective signaling pathways. nih.gov In an Alzheimer's model, 7,8-DHF treatment provided protection from neuronal cell death as observed through hematoxylin (B73222) and eosin (B541160) staining. nih.gov Molecularly, it reversed levels of oxidative stress markers (like GSH, catalase, LPO) and normalized mitochondrial enzyme complex activities in the cortex and hippocampus. nih.gov

Inflammatory Conditions: In a mouse model of atopic dermatitis, treatment with an extract containing this compound led to reduced epidermal thickness and decreased mast cell infiltration in the ear tissue. mdpi.com

Metabolic Diseases: Histopathological examination of pancreatic tissue from streptozotocin-induced diabetic rats showed that 5,7-dimethoxyflavone helped protect the integrity of β-cells. nih.gov In obese mice, treatment with 5,7-dimethoxyflavone resulted in a reduced adipocyte size in epididymal fat tissue. researchgate.net In aged mice with sarcopenia, histological analysis of the gastrocnemius muscle showed an increase in the cross-sectional area of muscle fibers following treatment with 5,7-dimethoxyflavone. mdpi.com Molecularly, this was accompanied by the upregulation of genes involved in mitochondrial biogenesis, such as PGC-1α, NRF-1, and Tfam. mdpi.com

Studies on Blood-Brain Barrier Penetration

A critical factor for the therapeutic potential of compounds targeting central nervous system (CNS) disorders is their ability to cross the blood-brain barrier (BBB).

Pharmacokinetic and Tissue Distribution Investigations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

For 7,8-DHF, pharmacokinetic analyses in neonatal mice showed that plasma concentrations followed a two-compartment model, with the majority of the compound eliminated within 3 hours after injection. researchgate.net Following oral administration in mice, 7,8-DHF peaked in brain samples at around 10 minutes. researchgate.net

Studies on the related compound 5,7-dimethoxyflavone in mice after oral administration showed that maximal concentrations in plasma and various tissues were reached within 30 minutes. researchgate.net The compound was found to be widely distributed, with the highest concentrations found in the gut, followed by the liver, kidney, and brain. researchgate.netnih.gov This indicates extensive tissue accumulation. researchgate.net The oral bioavailability of methoxyflavones, in general, is considered low. heimat-ltd.com For instance, a study comparing chrysin (B1683763) (unmethylated) and 5,7-dimethoxyflavone in rats demonstrated that methylation significantly improved oral bioavailability. nih.gov The elimination of these compounds primarily occurs through urine and feces after metabolism into demethylated, sulfated, and glucuronidated products. heimat-ltd.com

Table 2: Pharmacokinetic Parameters of Dimethoxyflavones in Animal Models

| Compound | Animal Model | Route | Tmax (Plasma) | Key Distribution Finding |

| 7,8-DHF | Mouse | Oral | ~10 min (Brain) | Rapid but low extent of brain distribution researchgate.net |

| 5,7-Dimethoxyflavone | Mouse | Oral | ~30 min | Highest accumulation in gut, liver, and kidney researchgate.netnih.gov |

Structure-Activity Relationships (SAR)

Influence of Methoxy (B1213986) and Hydroxyl Group Substitutions on Bioactivity

The biological activity of flavonoids is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on their core structure.

Studies have shown that the presence and position of these functional groups are vital for various activities, including neuro-differentiating, anti-inflammatory, and DNA binding properties.

Neuroprotective and Neurodifferentiating Activity: Research indicates that hydroxyl substitutions at the C5, C7, and C3′ positions can confer neuroprotective effects against oxidative stress. nih.gov For neuro-differentiating activity, the substitution pattern of hydroxyl and methoxy groups at C3, C5, and C7 on the A-ring and at C3′, C4′, and C5′ on the B-ring is crucial. nih.gov The absence of hydroxyl groups at C5 and C7 has been linked to lower synaptogenic activity in some flavonoids. nih.gov

Anti-inflammatory Activity: The methoxylation of the flavone A-ring at the 7-position appears to enhance anti-inflammatory activity. mdpi.com For example, 7-methoxyflavone showed potent inhibition of prostaglandin E2 production. researchmap.jpiiarjournals.org In contrast, the presence of a hydroxyl group at the 5-position, as seen in 5-hydroxy-7,8-dimethoxyflavone, was found to be significant for inhibiting the transcriptional activity of NF-κB, a key mediator of inflammation. acs.org

DNA Binding and Anticancer Activity: Hydroxyl groups are important for DNA binding, with the 7-position being particularly relevant. iiarjournals.org Substitution of these hydroxyl groups with methoxy groups, as in 7-methoxyflavone or 5,7-dimethoxyflavone, was found to reduce the DNA binding constant. iiarjournals.org However, methylation can improve other properties; for instance, 5,7-dimethoxyflavone was a more potent inhibitor of cancer cell proliferation than its unmethylated counterpart, chrysin (5,7-dihydroxyflavone). nih.gov

Receptor Binding: The placement of a hydroxyl group at the 2′ position of the flavone structure dramatically increases binding affinity for the benzodiazepine (B76468) receptor. google.com

Comparative Analysis with Related Flavonoid Derivatives (e.g., 7,8-Dihydroxyflavone, 5,7-Dimethoxyflavone, Hydroxylated and Other Dimethoxyflavones)

The biological activities of this compound are often understood in the context of its structural relatives. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone backbone are critical determinants of a compound's pharmacological profile.

This compound vs. 7,8-Dihydroxyflavone: 7,8-Dihydroxyflavone (7,8-DHF), the unmethylated precursor to this compound, is a well-known agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). This activity confers significant neuroprotective effects. While this compound also demonstrates neuroprotective potential, its mechanism and potency can differ. For instance, after oral administration in mice, 7,8-DHF is metabolized, in part, to mono-methylated forms, including 8-hydroxy-7-methoxyflavone, which can cross the blood-brain barrier and activate TrkB. This suggests that the neuroprotective effects observed with 7,8-DHF might be partially mediated by its methylated metabolites. Conversely, the dimethoxy structure of this compound itself offers different physicochemical properties, such as increased lipophilicity, which may enhance its ability to cross biological membranes.

This compound vs. 5,7-Dimethoxyflavone: 5,7-Dimethoxyflavone (5,7-DMF) exhibits a distinct set of biological activities, including anti-inflammatory, antineoplastic, and anti-obesity effects. It has been shown to be a potent inhibitor of breast cancer resistance protein (BCRP) and to induce apoptosis in liver cancer cells. Studies have reported that 5,7-DMF is a more potent inhibitor of cell proliferation than its unmethylated analog, chrysin (5,7-dihydroxyflavone). In terms of anti-inflammatory action, one study found this compound to be more active in inhibiting lipid peroxidation than other tested dimethoxyflavones, while another study investigating the inhibition of prostaglandin E2 (PGE2) production found 7-methoxyflavone to be the most potent, followed by flavone and then wogonin (B1683318), with this compound showing moderate activity.

Hydroxylated and Other Dimethoxyflavones: The position of functional groups significantly alters activity. For example, the 5-hydroxyl group in flavonoids like 5-hydroxy-7,4'-dimethoxyflavone is noted to enhance antifungal activity by disrupting fungal membranes. In contrast, the 3-OH group in 3-hydroxy-3',4'-dimethoxyflavone (B1596399) is critical for its non-cytotoxic anticancer effects. The arrangement of methoxy groups also plays a key role; methoxy groups at the 3' and 4' positions are associated with anti-invasive effects, while those at the 7 and 4' positions enhance antifungal activity. Furthermore, the addition of a methyl group at the C-8 position of 5-hydroxy-7,4'-dimethoxyflavone has been shown to significantly enhance cytotoxicity against certain cancer cell lines, a phenomenon sometimes referred to as the "magic methyl effect".

Interactive Data Table: Comparative Activities of Flavonoid Derivatives

| Compound | Key Biological Activities | Structural Features of Note |

| This compound | Anti-inflammatory, neuroprotective, antioxidant. | Dimethoxy groups at C7 and C8. |

| 7,8-Dihydroxyflavone (7,8-DHF) | Potent TrkB agonist, neuroprotective. | Dihydroxy groups at C7 and C8. |

| 5,7-Dimethoxyflavone (5,7-DMF) | Anti-inflammatory, anti-cancer, BCRP inhibitor. | Dimethoxy groups at C5 and C7. |

| 5-Hydroxy-7,4'-dimethoxyflavone | Antifungal, antimicrobial, potential toxicity to human cells. | 5-OH group enhances antifungal action. |

| Wogonin (5,7-Dihydroxy-8-methoxyflavone) | Potent PGE2 production inhibitor. | 5,7-dihydroxy and 8-methoxy substitution. |

| 3-Hydroxy-3',4'-dimethoxyflavone | Non-cytotoxic anticancer (anti-invasive) effects. | 3-OH group is critical for its specific anticancer mechanism. |

Effects of Methylation on Biological Activity and Bioavailability

The methylation of flavonoid hydroxyl groups is a critical structural modification that profoundly impacts their biological and pharmacokinetic properties. This process involves the substitution of a hydrophilic hydroxyl group (-OH) with a more lipophilic methoxy group (-OCH3), leading to significant changes in how the compound is absorbed, distributed, metabolized, and excreted.